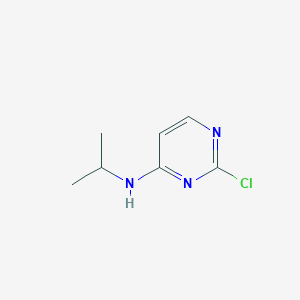

2-Chloro-N-isopropyl-4-pyrimidinamine

Description

Contextualization within the Pyrimidine (B1678525) Chemical Class

The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of biologically active compounds, including nucleic acids (cytosine, thymine, and uracil), vitamins (thiamine), and numerous pharmaceuticals. mdpi.comgsconlinepress.com The inherent biological relevance of the pyrimidine core has made it a "privileged scaffold" in drug discovery, meaning it is a structural motif that is capable of binding to multiple biological targets. nih.gov

Derivatives of pyrimidine exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. mdpi.comgsconlinepress.com The substitution pattern on the pyrimidine ring is crucial in determining its biological activity. The presence of a chlorine atom, as in 2-Chloro-N-isopropyl-4-pyrimidinamine, provides a key site for nucleophilic substitution reactions, allowing for the facile introduction of various functional groups and the construction of diverse molecular architectures. researchgate.net The N-isopropyl group at the 4-position can also influence the compound's solubility, lipophilicity, and interactions with biological targets.

Historical Perspective of Pyrimidinamine Research in Academic Disciplines

Research into pyrimidine and its derivatives dates back to the 19th century, with the initial focus on understanding the structure and function of the nucleic acid bases. The discovery of the biological roles of pyrimidines spurred extensive research into their synthesis and chemical properties. In the mid-20th century, the therapeutic potential of pyrimidine analogues was realized with the development of anticancer drugs like 5-fluorouracil (B62378) and antibacterial agents such as trimethoprim. nih.gov

The study of pyrimidinamines, specifically, has been driven by their utility as intermediates in the synthesis of more complex molecules. The development of methods to selectively functionalize the pyrimidine ring, such as the introduction of amino and chloro groups, has been a significant area of research. These efforts have provided chemists with a toolbox of versatile building blocks, including compounds like this compound, to explore for various applications, particularly in the development of kinase inhibitors for cancer therapy.

Significance as a Core Scaffold for Advanced Molecular Design

The true significance of this compound lies in its role as a core scaffold for the synthesis of a new generation of targeted therapeutics. The 2-chloro substituent is a key feature, acting as a leaving group in nucleophilic aromatic substitution reactions. This allows for the introduction of a wide array of nucleophiles, including amines, alcohols, and thiols, at this position. This versatility enables the systematic exploration of the chemical space around the pyrimidine core to optimize biological activity.

A prominent area where this scaffold has shown potential is in the development of protein kinase inhibitors. nih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2,4-disubstituted pyrimidine motif is a common feature in many kinase inhibitors, where the substituent at the 4-position often interacts with the hinge region of the kinase active site, while the group at the 2-position can be modified to enhance potency and selectivity.

While specific, publicly available research detailing the direct use of this compound as a starting material for the synthesis of named, biologically evaluated compounds is limited, the general utility of closely related 2,4-substituted pyrimidines is well-documented. For instance, various 2-chloro-4-aminopyrimidine derivatives are used to synthesize potent inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK), which are important targets in non-small cell lung cancer. gsconlinepress.com

The general synthetic strategy often involves the reaction of a 2,4-dichloropyrimidine (B19661) with an amine to install the first substituent at the more reactive 4-position, followed by a second nucleophilic substitution at the 2-position. The use of a pre-formed building block like this compound simplifies this process, providing a direct route to asymmetrically substituted 2,4-diaminopyrimidines.

Table 2: Representative Bioactive Compounds with a 2,4-Disubstituted Pyrimidine Scaffold

| Compound Name | Target(s) | Therapeutic Area | Starting Material (Illustrative) |

| Gefitinib | EGFR | Cancer | 2,4-Dichloro-6-methoxyquinazoline |

| Erlotinib | EGFR | Cancer | 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline |

| Alectinib | ALK | Cancer | 2-Amino-5-chloro-4-cyanopyridine |

| Brigatinib | ALK, EGFR | Cancer | 2,4-Dichloro-5-fluoropyrimidine |

This table illustrates the importance of the substituted pyrimidine and related heterocyclic scaffolds in approved drugs. While not directly synthesized from this compound, they highlight the value of this structural motif.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-propan-2-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3/c1-5(2)10-6-3-4-9-7(8)11-6/h3-5H,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTFNDXISRKPGHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80604641 | |

| Record name | 2-Chloro-N-(propan-2-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80604641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71406-72-9 | |

| Record name | 2-Chloro-N-(propan-2-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80604641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro N Isopropyl 4 Pyrimidinamine and Its Derivatives

Classical Synthetic Routes to 2-Chloro-N-isopropyl-4-pyrimidinamine

Traditional methods for constructing the this compound scaffold primarily rely on nucleophilic aromatic substitution (SNAr) reactions involving readily available pyrimidine (B1678525) precursors.

Direct Amination of Halogenated Pyrimidines with Isopropylamine (B41738)

The most direct route to this compound involves the reaction of a dihalogenated pyrimidine, typically 2,4-dichloropyrimidine (B19661), with isopropylamine. This reaction is a nucleophilic aromatic substitution where the amine displaces one of the chlorine atoms.

The regioselectivity of this reaction is a critical consideration. In 2,4-dichloropyrimidine, the chlorine atom at the C-4 position is generally more susceptible to nucleophilic attack than the chlorine at the C-2 position. guidechem.com This preferential reactivity is attributed to the electronic properties of the pyrimidine ring, where the C-4 position is more electron-deficient. Consequently, reacting 2,4-dichloropyrimidine with one equivalent of isopropylamine under controlled conditions predominantly yields the desired 4-amino-substituted product, this compound. However, mixtures of C-2 and C-4 substituted products can sometimes form, necessitating careful control of reaction conditions and purification. guidechem.comwuxiapptec.com The presence of substituents on the pyrimidine ring can further influence this selectivity. wuxiapptec.com

Table 1: Regioselectivity in the Amination of Dichloropyrimidines

| Starting Material | Nucleophile/Conditions | Major Product | Observations | Reference |

|---|---|---|---|---|

| 2,4-Dichloropyrimidine | Aliphatic/Aromatic Amines (SNAr) | 4-Amino-2-chloropyrimidine | C-4 position is generally more reactive than C-2. | guidechem.com |

| 6-Aryl-2,4-dichloropyrimidine | Aliphatic Secondary Amines / LiHMDS, Pd-catalyst | 4-Amino-6-aryl-2-chloropyrimidine | High regioselectivity (>30:1) for C-4 amination is achieved with palladium catalysis. | acs.org |

| 2,4-Dichloropyrimidine with C-6 electron-donating group (e.g., -OMe, -NHMe) | SNAr | 2-Amino-4-chloro-6-substituted pyrimidine | Electron-donating groups at C-6 can reverse the selectivity, favoring C-2 substitution. | wuxiapptec.com |

Chlorination Reactions of Hydroxypyrimidine Precursors

An alternative classical approach involves the chlorination of a hydroxypyrimidine precursor. In this pathway, a suitable N-isopropyl-hydroxypyrimidinamine would be synthesized first, followed by a chlorination step. For instance, one could theoretically synthesize N-isopropyl-4-hydroxypyrimidin-2-amine and then convert the hydroxyl group to a chlorine atom.

The chlorination is typically achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). nih.govgoogle.com This method can be particularly useful if the corresponding hydroxypyrimidine is more readily accessible than the dichlorinated analog. A general protocol for the chlorination of various hydroxylated nitrogen-containing heterocycles involves heating the substrate with POCl₃, often in a sealed reactor. nih.gov The use of an amine or amine hydrochloride as an additive can improve yields in these reactions. google.com

Advanced and Green Chemistry Approaches in Pyrimidinamine Synthesis

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. These principles have been applied to the synthesis of pyrimidinamines, leading to advanced protocols.

Transition-Metal Catalyzed Coupling Reactions for Pyrimidine Diversification

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become powerful tools for the synthesis of N-aryl and N-alkyl aminopyrimidines. wiley.com This method allows for the formation of C-N bonds under conditions that can offer different or improved regioselectivity compared to traditional SNAr reactions. nih.govthieme-connect.com

For the synthesis of derivatives, a dichloropyrimidine can be coupled with an amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. nih.govresearchgate.net The choice of ligand is crucial and can influence the outcome and selectivity of the reaction. thieme-connect.com This approach is highly versatile and has been used to synthesize a wide array of complex aminopyrimidine derivatives. nih.govresearchgate.net While classical SNAr on 2,4-dichloropyrimidine favors C-4 substitution, the Buchwald-Hartwig reaction can be tuned to achieve high selectivity for either the C-4 or C-2 position, depending on the substrate and catalytic system. acs.orgacs.orgnih.gov

Table 2: Examples of Palladium-Catalyzed Amination in Pyrimidine Synthesis

| Substrate | Amine | Catalyst/Ligand/Base | Product Type | Reference |

|---|---|---|---|---|

| 6-Aryl-2,4-dichloropyrimidine | Secondary Aliphatic Amines | Pd(OAc)₂ / dppb / LiHMDS | Highly selective C-4 amination | acs.org |

| 2,4,6-Trichloropyrimidine | Phenyl Urea | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | C-N bond formation at C-2 | researchgate.net |

| 2-Chloro-4-(pyridin-3-yl)pyrimidine | Aryl Amines | PdCl₂(PPh₃)₂ / Xantphos / NaOtBu | N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amines | nih.gov |

Microwave-Assisted Synthesis Protocols for Enhanced Efficiency

The use of microwave irradiation has been shown to significantly accelerate organic reactions, leading to shorter reaction times, often cleaner reactions, and higher yields compared to conventional heating methods. mdpi.comrsc.org The synthesis of aminopyrimidine derivatives is well-suited to this technology. nih.govnih.govrsc.org

Microwave-assisted synthesis has been successfully applied to the nucleophilic substitution of chloropyrimidines with various amines. For example, the reaction of 2-amino-4-chloro-pyrimidine derivatives with amines can be performed under microwave irradiation at 120–140 °C for just 15–30 minutes. nih.gov This approach not only enhances efficiency but also aligns with the principles of green chemistry by reducing energy consumption. rsc.org

Solvent-Free and Environmentally Conscious Methodologies

In line with green chemistry principles, significant effort has been directed towards minimizing or eliminating the use of hazardous organic solvents.

Solvent-Free Reactions: The synthesis of aminopyrimidines can often be achieved under solvent-free conditions. This typically involves heating a mixture of the neat reactants, sometimes with a base like triethylamine. mdpi.comresearchgate.net These reactions can also be promoted by microwave irradiation, combining the benefits of both techniques. rsc.orgoup.comrsc.org This approach simplifies work-up procedures and reduces chemical waste.

Mechanochemistry: A novel, solvent-free approach is mechanochemical synthesis, which uses mechanical force (e.g., ball-milling or grinding) to induce chemical reactions. scielo.brnih.gov This technique avoids the need for bulk solvents, can lead to different reactivity or product outcomes, and is highly energy-efficient. youtube.comnih.gov While specific application to this compound is not widely documented, the mechanochemical synthesis of related nitrogen-containing heterocycles, like imidazo[1,2-α]pyridines from 2-aminopyridine, demonstrates the potential of this methodology for C-N bond formation in a solvent-free manner. scielo.br

Regioselectivity and Stereoselectivity in the Synthesis of this compound Analogues

Control of Substitution Patterns on the Pyrimidine Ring

The quintessential step in the synthesis of this compound involves the regioselective substitution of a chlorine atom on a di- or tri-chlorinated pyrimidine precursor. The inherent electronic properties of the pyrimidine ring dictate that the C4 position is generally more susceptible to nucleophilic attack than the C2 position. This preferential reactivity is attributed to the greater positive charge density at the C4 and C6 positions, making them more electrophilic.

A common synthetic route commences with 2,4-dichloropyrimidine. The reaction with isopropylamine as the nucleophile preferentially occurs at the C4 position, yielding the desired this compound. The general reaction is depicted below:

Scheme 1: General synthesis of this compound from 2,4-dichloropyrimidine and isopropylamine.

Several factors can influence this regioselectivity:

Electronic Effects of Substituents: The presence of electron-donating or electron-withdrawing groups on the pyrimidine ring can significantly alter the regioselectivity. For instance, an electron-donating group at the C6 position can surprisingly favor substitution at the C2 position.

Nature of the Nucleophile: While primary and secondary amines generally favor C4 substitution, bulkier nucleophiles or those with different electronic properties might exhibit altered selectivity.

Reaction Conditions: The choice of solvent, base, and temperature can also modulate the C4/C2 selectivity. For example, specific solvent and base combinations can be employed to enhance the formation of the C4-substituted product.

For the synthesis of more complex analogs, controlling the substitution pattern becomes even more critical. In cases where the desired regioselectivity is not intrinsically favored, a multi-step strategy might be employed. This could involve the use of protecting groups or the sequential introduction of substituents under different reaction conditions to achieve the desired substitution pattern. One strategy involves starting with 2-amino-4,6-dichloropyrimidine, where the amino group at C2 directs the substitution of amines to the C4 and C6 positions.

Chiral Synthesis and Resolution Strategies for Isopropyl-Substituted Pyrimidines

The introduction of a chiral center, particularly when using a chiral isopropylamine derivative or when the pyrimidine ring itself is prochiral, necessitates stereoselective synthetic

Purification and Isolation Techniques for this compound Intermediates and Products

Chromatographic Separation Methods (e.g., Column Chromatography, HPLC)

Chromatographic techniques are widely used for the purification of pyrimidine derivatives due to their high resolution and versatility. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Column Chromatography

Column chromatography is a preparative technique used to isolate desired compounds from a mixture. A solution of the crude product is loaded onto a column packed with a solid adsorbent, typically silica (B1680970) gel, and a solvent or a mixture of solvents (eluent) is passed through the column. The separation is based on the different affinities of the compounds in the mixture for the stationary and mobile phases.

For pyrimidine derivatives, silica gel is a common stationary phase. The choice of eluent system is crucial for effective separation and is determined by the polarity of the target compound and its impurities. A common strategy is to start with a non-polar solvent and gradually increase the polarity by adding a more polar solvent. The progress of the separation is often monitored by Thin Layer Chromatography (TLC). nih.gov

While specific details for the column chromatography of this compound are not extensively documented in publicly available literature, general procedures for related substituted pyrimidines can provide valuable guidance. For instance, in the synthesis of various 2,4-disubstituted pyrimidines, purification is often achieved using column chromatography with solvent systems tailored to the specific derivative. nih.gov

Table 1: Examples of Column Chromatography Conditions for Pyrimidine Derivatives

| Compound Class | Stationary Phase | Eluent System | Reference |

| 2,4-Disubstituted Pyrimidines | Silica Gel | n-Butanol | nih.gov |

| Pyrimidine-linked Piperazine (B1678402) Derivatives | Silica Gel | Not specified | nih.gov |

| 7-Alkylaminooxazolo[5,4-d]pyrimidines | Not specified | Water-ethanol | oup.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique that offers higher resolution and faster separation times compared to traditional column chromatography. It utilizes high pressure to force the solvent through a column packed with smaller particles.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis and purification of pyrimidine derivatives. sielc.com In RP-HPLC, the stationary phase is non-polar (e.g., C18- or C8-bonded silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727). The retention of compounds is primarily based on their hydrophobicity; more non-polar compounds are retained longer on the column.

Table 2: General HPLC Parameters for the Analysis of Pyridine (B92270) and Pyrimidine Derivatives

| Parameter | Typical Conditions | Reference |

| Column | Primesep 100, C18, Coresep 100 | sielc.comhelixchrom.com |

| Mobile Phase | Acetonitrile/Water with acidic modifier (e.g., formic acid, TFA) | sielc.comhelixchrom.com |

| Flow Rate | 0.5 - 2.0 mL/min | sielc.com |

| Detection | UV (typically 210-280 nm) | sielc.com |

Recrystallization and Crystallization Strategies

Recrystallization is a widely used and effective technique for purifying solid compounds. The principle of recrystallization is based on the differential solubility of the target compound and its impurities in a particular solvent or solvent system at different temperatures. The crude solid is dissolved in a suitable solvent at an elevated temperature to form a saturated solution, which is then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor.

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point. Additionally, the solvent should not react with the compound and should be easily removable from the purified crystals.

For pyrimidine derivatives, a variety of solvents have been employed for recrystallization, including ethanol (B145695), methanol, and mixtures of solvents. nih.gov For instance, pyrimidine-linked piperazine derivatives have been recrystallized from ethanol. nih.gov In some cases, a mixture of solvents is necessary to achieve the desired solubility characteristics.

Table 3: Examples of Recrystallization Solvents for Pyrimidine Derivatives

| Compound Class | Recrystallization Solvent(s) | Reference |

| Pyrimidine-linked Piperazine Derivatives | Ethanol | nih.gov |

| 7-n-Butylaminooxazolo[5,4-d]pyrimidine | Water-Ethanol | oup.com |

| 2,4-Disubstituted-6-(methylthio)pyrimidine | Petroleum ether (bp 60-80 °C) | acs.org |

Crystallization Strategies

In cases where simple recrystallization is challenging, other crystallization strategies can be employed. These include:

Vapor Diffusion: This method involves dissolving the compound in a small amount of a less volatile solvent and placing it in a sealed container with a more volatile solvent in which the compound is insoluble. Slow diffusion of the volatile solvent into the solution containing the compound reduces its solubility and promotes crystal growth.

Solvent Layering: A solution of the compound is carefully layered with a miscible solvent in which the compound is less soluble. Slow diffusion at the interface of the two solvents can lead to the formation of high-quality crystals.

Co-crystallization: This technique involves crystallizing the target compound with a second compound (a co-former) to form a new crystalline solid with improved properties, such as solubility or stability. For aminopyrimidines, carboxylic acids are often used as co-formers.

The successful application of these purification techniques is essential for obtaining this compound and its derivatives with the high purity required for their intended applications in research and development.

Chemical Reactivity and Derivatization of 2 Chloro N Isopropyl 4 Pyrimidinamine

Nucleophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Core

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This property makes it susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone of its chemistry. chemistryviews.org This reactivity is particularly pronounced for halogen substituents on the ring.

The chlorine atom at the C2 position of 2-Chloro-N-isopropyl-4-pyrimidinamine is the most reactive site for nucleophilic attack. The electron-withdrawing character of the two ring nitrogens significantly lowers the electron density at the C2, C4, and C6 positions, thereby facilitating the addition-elimination mechanism of SNAr. wur.nldntb.gov.ua In the context of chloropyrimidines, the 2-position is generally highly reactive. nih.gov However, the reactivity can be modulated by the electronic nature of other substituents on the ring. For instance, the presence of a strong electron-withdrawing group like a nitro group at the 5-position can deactivate the 2-position and preferentially activate the 4- and 6-positions for nucleophilic attack. wur.nl

The substitution of the 2-chloro group can be achieved with a wide array of nucleophiles. Studies on analogous 2-chloropyrimidines demonstrate facile reactions with primary and secondary amines, thiols, and alkoxides to yield the corresponding 2-substituted pyrimidine derivatives. nih.govresearchgate.netnih.gov Microwave-assisted synthesis has been shown to be an effective method for accelerating these substitution reactions, often leading to high yields in short reaction times. researchgate.net For example, the reaction of 2-amino-4-chloropyrimidine (B19991) derivatives with various amines proceeds efficiently under microwave irradiation. researchgate.net

Below is a table summarizing representative nucleophilic aromatic substitution reactions on related chloropyrimidine systems.

| Chloropyrimidine Substrate | Nucleophile | Product | Conditions | Reference |

|---|---|---|---|---|

| 2-chloropyrimidine (B141910) | Primary/Secondary Amines | 2-aminopyrimidines | KF, water | nih.gov |

| 2-amino-4,6-dichloropyrimidine | Anilines | 2-amino-4-anilino-6-chloropyrimidines | Triethylamine, solvent-free, 80-90°C | rsc.org |

| Ethyl 2-(4,6-dichloropyrimidin-2-ylthio)octanoate | 2,3-dimethylaniline | Ethyl 2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoate | Triethylamine, EtOH | mdpi.com |

| 2-chloro-1-(1-ethoxyvinyl)pyridinium triflate (a related heterocycle) | Thiols/Thiolates | 2-thiopyridiniums | Room Temperature | nih.gov |

The N-isopropylamino group at the C4 position is generally less prone to substitution than the C2-chloro group. However, its reactivity can be exploited. One key transformation is N-dealkylation, which would remove the isopropyl group to yield 2-chloro-4-aminopyrimidine. This process is a known metabolic pathway for drugs containing N-alkylamino moieties, often catalyzed by cytochrome P450 enzymes, which proceed via hydroxylation of the alpha-carbon. nih.gov Chemical methods for N-dealkylation are also well-established and could be applied, including reactions with chloroformates or nitrosating agents. researchgate.netnih.gov For example, the reaction of N-cyclopropyl-N-alkylanilines with nitrous acid results in the selective cleavage of the cyclopropyl (B3062369) group. nih.gov

Furthermore, the secondary amine itself can be functionalized without cleavage. For instance, the nitrogen atom can react with electrophiles. A relevant example is the reaction of 2-(5-bromo-2-chloro-pyrimidin-4-ylsulfanyl)-4-methoxy-phenylamine with various sulfonyl chlorides in the presence of a base to form the corresponding sulfonamides, demonstrating that the exocyclic amine can be readily acylated. nih.gov

Transformations Involving the N-isopropyl Moiety

Direct chemical modification of the N-isopropyl group itself, without affecting the C-N bond to the pyrimidine ring, is less common but conceivable. The tertiary C-H bond on the isopropyl group is a potential site for radical reactions or oxidation, although controlling selectivity over other reactive sites in the molecule would be a significant challenge.

The primary transformation involving this moiety is its complete removal (N-dealkylation), as discussed previously. wur.nlresearchgate.net This reaction is synthetically valuable as it unmasks a primary amino group, which can then be used for further derivatization, providing a route to a different subset of pyrimidine analogues. nih.gov The relative stability of the N-isopropyl group compared to other N-alkyl groups like N-methyl is a factor in such reactions; bulkier secondary alkyl groups can sometimes be cleaved more readily under certain conditions. nih.gov While specific studies on the N-dealkylation of this compound are not prevalent, the general principles of amine chemistry provide a strong foundation for predicting this reactivity. nih.govresearchgate.net

Cycloaddition and Condensation Reactions for Fused-Ring Systems

This compound can serve as a precursor for the synthesis of fused heterocyclic systems, such as purines, pyrrolopyrimidines, or pyrazolopyrimidines. These reactions typically require the introduction of additional reactive functional groups onto the pyrimidine core, often at the C5 position.

For example, after a hypothetical sequence of nitration at C5 followed by reduction to an amine, the resulting 2-chloro-N-isopropyl-pyrimidine-4,5-diamine would be a prime candidate for condensation reactions. Such 4,5-diaminopyrimidines are classical intermediates in the Traube purine (B94841) synthesis, where reaction with reagents like formic acid, formamide, or carbon disulfide leads to the formation of a fused imidazole (B134444) ring, yielding a purine scaffold. wur.nl

A more modern and versatile approach is the "deconstruction-reconstruction" strategy. nih.gov In this method, a pyrimidine is converted to a pyrimidinium salt, which is then cleaved to an open-chain iminoenamine intermediate. This intermediate can then be recyclized with various reagents to form new heterocyclic or functionalized pyrimidine systems. nih.gov For instance, reaction with hydrazines can yield fused pyrazole (B372694) rings. nih.gov

Development of Pyrimidine-Containing Hybrid Structures

The reactivity of the 2-chloro group is frequently exploited to link the pyrimidine core to other molecular scaffolds, creating hybrid structures with potential applications in medicinal chemistry and materials science.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig (for C-N bond formation) reactions, are powerful tools for this purpose. researchgate.net By reacting this compound with various boronic acids or amines under the appropriate catalytic conditions, a diverse library of 2-aryl, 2-heteroaryl, or 2-amino substituted pyrimidines can be generated. For instance, the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines has been achieved through a strategy involving a key Suzuki-Miyaura cross-coupling step. researchgate.net Similarly, pirinixic acid derivatives have been synthesized where a pyrimidine core is linked via a thioether bond at the 2-position and an amine at the 4-position. mdpi.com

These strategies allow for the modular construction of complex molecules where the pyrimidine unit can act as a central scaffold, a recognition element, or a modulator of physicochemical properties.

Spectroscopic and Crystallographic Characterization of 2 Chloro N Isopropyl 4 Pyrimidinamine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-chloro-N-isopropyl-4-pyrimidinamine, a full suite of NMR experiments, including ¹H, ¹³C, and 2D techniques, would be required for unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the atoms.

¹H NMR Analysis of Proton Environments and Coupling Patterns

A ¹H NMR spectrum of this compound is predicted to show signals corresponding to the protons of the isopropyl group and the pyrimidine (B1678525) ring.

Isopropyl Protons: The isopropyl group contains two chemically distinct types of protons. The six methyl (CH₃) protons would likely appear as a doublet due to coupling with the single methine (CH) proton. The methine proton, in turn, would be expected to appear as a septet (or multiplet) due to coupling with the six equivalent methyl protons. The chemical shift of the methine proton would be further downfield compared to the methyl protons due to its proximity to the nitrogen atom.

Pyrimidine Ring Protons: The pyrimidine ring has two aromatic protons. These would appear as two distinct signals, likely doublets, due to coupling with each other. Their chemical shifts would be in the aromatic region of the spectrum.

NH Proton: A signal for the amine (NH) proton is also expected. This signal can sometimes be broad and its chemical shift can be highly dependent on the solvent and concentration.

A hypothetical ¹H NMR data table is presented below based on general principles and data from similar structures.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| CH₃ (isopropyl) | ~1.2 | Doublet | ~6-7 |

| CH (isopropyl) | ~4.2 | Septet | ~6-7 |

| H-5 (pyrimidine) | ~6.5 | Doublet | ~5-6 |

| H-6 (pyrimidine) | ~8.0 | Doublet | ~5-6 |

| NH | Variable | Broad Singlet | - |

¹³C NMR for Carbon Skeleton Confirmation

The ¹³C NMR spectrum is crucial for confirming the carbon framework of the molecule. For this compound, five distinct carbon signals are anticipated.

Isopropyl Carbons: Two signals are expected for the isopropyl group: one for the two equivalent methyl carbons and another for the methine carbon.

Pyrimidine Ring Carbons: Three signals are predicted for the pyrimidine ring carbons. The carbon atom bonded to the chlorine (C-2) and the carbon bonded to the amino group (C-4) would be significantly affected by these substituents. The remaining two carbons (C-5 and C-6) would also have distinct chemical shifts.

A predicted ¹³C NMR data table is provided below.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| CH₃ (isopropyl) | ~22 |

| CH (isopropyl) | ~45 |

| C-5 (pyrimidine) | ~110 |

| C-6 (pyrimidine) | ~155 |

| C-2 (pyrimidine) | ~160 |

| C-4 (pyrimidine) | ~162 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. Key expected correlations would be between the isopropyl CH and CH₃ protons, and between the H-5 and H-6 protons of the pyrimidine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each carbon signal based on the chemical shift of its attached proton(s).

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry provides vital information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion. For this compound (C₇H₁₀ClN₃), the calculated exact mass is 171.056325 u. alfa-chemistry.com An experimental HRMS measurement yielding a value very close to this would confirm the elemental composition of the molecule.

Interpretation of Fragmentation Patterns for Structural Insights

In an electron ionization (EI) mass spectrum, the molecular ion would be expected to undergo fragmentation, providing structural clues. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragments would be observed, with an M+2 peak approximately one-third the intensity of the M⁺ peak.

Key predicted fragmentation pathways include:

Loss of a methyl group: Cleavage of a methyl radical from the isopropyl group to give a fragment at [M-15]⁺.

Loss of the isopropyl group: Cleavage of the C-N bond to lose the isopropyl group, resulting in a fragment corresponding to 2-chloro-4-aminopyrimidine.

Loss of chlorine: Cleavage of the C-Cl bond to yield a fragment at [M-35]⁺.

Loss of HCl: Elimination of a molecule of hydrogen chloride.

A hypothetical mass spectrometry fragmentation table is shown below.

| m/z | Possible Fragment |

| 171/173 | [M]⁺ |

| 156/158 | [M - CH₃]⁺ |

| 128/130 | [M - C₃H₇]⁺ |

| 136 | [M - Cl]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are instrumental in characterizing chemical structures by identifying functional groups and analyzing electronic transitions.

Infrared (IR) Spectroscopy The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its constituent functional groups.

N-H Stretch: A moderate to sharp absorption band is anticipated in the region of 3300-3500 cm⁻¹, corresponding to the stretching vibration of the secondary amine (N-H) group.

C-H Stretches: Aliphatic C-H stretching vibrations from the isopropyl group are expected to appear just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹). Aromatic C-H stretching from the pyrimidine ring would produce weaker bands above 3000 cm⁻¹.

C=N and C=C Stretches: The pyrimidine ring contains both C=N and C=C bonds, which will give rise to a series of characteristic sharp absorption bands in the fingerprint region, typically between 1400 and 1650 cm⁻¹.

N-H Bend: The bending vibration of the N-H group is expected to cause an absorption in the 1550-1650 cm⁻¹ range, potentially overlapping with the ring stretching bands.

C-Cl Stretch: The stretching vibration of the carbon-chlorine bond is expected to produce a strong absorption in the lower wavenumber region of the fingerprint, typically between 600 and 800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) would be dominated by electronic transitions within the pyrimidine ring.

π → π* Transitions: Strong absorption bands are expected in the range of 200-300 nm. These are due to π → π* transitions within the aromatic pyrimidine system. The presence of the amino (-NHR) and chloro (-Cl) substituents, which act as auxochromes, can cause a bathochromic (red) shift of these absorptions to longer wavelengths compared to the unsubstituted pyrimidine.

n → π* Transitions: Weaker absorption bands, corresponding to n → π* transitions, may be observed at longer wavelengths (typically >300 nm). These transitions involve the promotion of a non-bonding electron from one of the nitrogen heteroatoms to an anti-bonding π* orbital. These bands are often less intense than the π → π* bands and can sometimes be obscured by them.

X-ray Crystallography for Precise Three-Dimensional Structural Analysis

The following analysis is based on the single-crystal X-ray diffraction data for 2-Chloropyrimidin-4-amine (C₄H₄ClN₃), a structural analogue of the target compound. The data reveals the precise arrangement of atoms and the nature of intermolecular forces that govern its solid-state structure. researchgate.net

The crystal structure of 2-Chloropyrimidin-4-amine provides accurate measurements of its geometric parameters. Selected bond lengths and angles are presented below. These values are fundamental to understanding the electronic and steric properties of the molecule. The bond lengths within the pyrimidine ring indicate a delocalized aromatic system.

Interactive Table: Selected Bond Lengths and Angles for 2-Chloropyrimidin-4-amine Data sourced from Acta Crystallographica E68, o302 (2012). researchgate.net

| Bond/Angle | Atoms Involved | Value |

| Bond Length | C2-Cl1 | 1.740(2) Å |

| C4-N3 | 1.353(2) Å | |

| N1-C2 | 1.314(3) Å | |

| C5-C6 | 1.365(3) Å | |

| C4-C5 | 1.416(3) Å | |

| Bond Angle | N1-C2-N2 | 126.8(2) ° |

| Cl1-C2-N1 | 116.1(2) ° | |

| N3-C4-C5 | 122.9(2) ° | |

| C4-C5-C6 | 117.1(2) ° | |

| C5-C6-N2 | 122.3(2) ° |

The X-ray analysis of 2-Chloropyrimidin-4-amine shows that the molecule is nearly planar. researchgate.net The root-mean-square (r.m.s.) deviation of the non-hydrogen atoms of the pyrimidine ring is a mere 0.002 Å. researchgate.net The chloro and amino substituents also lie almost perfectly in this plane, with deviations of only 0.003 Å for the chlorine atom and 0.020 Å for the exocyclic nitrogen atom. researchgate.net This high degree of planarity facilitates efficient crystal packing and maximizes intermolecular interactions. For the target compound, this compound, while the pyrimidine ring itself would remain planar, the attached isopropyl group would introduce conformational flexibility around the C4-N bond.

The crystal structure of 2-Chloropyrimidin-4-amine is stabilized by a network of intermolecular hydrogen bonds. The exocyclic amino group acts as a hydrogen bond donor, while the ring nitrogen atoms act as acceptors. Specifically, molecules form inversion dimers through pairs of N—H⋯N hydrogen bonds, creating a characteristic R²₂(8) graph-set motif. researchgate.net These dimers are then further connected by additional N—H⋯N hydrogen bonds, extending the structure into an undulating two-dimensional network that lies parallel to the (100) crystallographic plane. researchgate.net No significant halogen bonding interactions involving the chlorine atom were noted as the primary drivers of the crystal packing in this analogue.

The crystal packing of 2-Chloropyrimidin-4-amine is dictated by the hydrogen-bonded network described above. The planar molecules arrange into layers, which are then stacked to build the three-dimensional crystal lattice. This layered arrangement is a common packing motif for planar molecules with hydrogen bonding capabilities.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration for solid-state materials. Different polymorphs can have distinct physical properties. While only one crystal form was reported for 2-Chloropyrimidin-4-amine in the cited study, the potential for polymorphism exists for this and related compounds, as subtle changes in crystallization conditions could favor alternative packing arrangements and intermolecular interactions.

Computational Chemistry and Molecular Modeling Studies of 2 Chloro N Isopropyl 4 Pyrimidinamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. These methods, grounded in quantum mechanics, can predict a wide array of molecular properties with high accuracy.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for investigating the electronic properties of molecules. By calculating the electron density, DFT methods can determine the ground-state energy, molecular geometry, and electronic structure. For a molecule like 2-Chloro-N-isopropyl-4-pyrimidinamine, DFT calculations can elucidate key reactivity indicators.

For instance, studies on related substituted pyrimidines have utilized DFT to analyze the distribution of electron density and identify the most reactive sites for electrophilic and nucleophilic attack. researchgate.net The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly insightful. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy corresponds to its electron-accepting ability. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net

In a study on 2-amino-4-chlorobenzonitrile, DFT calculations at the B3LYP/6-311++G(d,p) level were used to perform a full geometry optimization and investigate electronic properties. guidechem.com Such studies revealed that the molecule, despite being stable, has the potential to both donate and accept electrons, and the Mulliken analysis identified nitrogen atoms as potential nucleophilic agents due to their high negative charges. guidechem.comanalis.com.my A similar approach for this compound would likely highlight the roles of the pyrimidine (B1678525) nitrogen atoms and the amino group in its chemical behavior.

A hypothetical DFT analysis of this compound would likely involve geometry optimization to find the most stable conformation, followed by calculation of electronic properties such as the molecular electrostatic potential (MEP). The MEP map would visualize the electron density distribution, indicating regions prone to electrophilic or nucleophilic attack.

Ab Initio Methods for High-Accuracy Electronic Properties

Ab initio methods are quantum chemical calculations that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate electronic properties.

In research on a related compound, 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester, ab initio calculations were performed using the RHF/6-311G basis set to predict the optimized geometry and compare it with experimental data from X-ray diffraction. researchgate.net These calculations also provided insights into the Mulliken charge distributions, which help in understanding intermolecular interactions. researchgate.net For this compound, high-accuracy ab initio calculations could yield precise values for its dipole moment, polarizability, and other electronic characteristics that govern its interactions with other molecules and its behavior in electric fields.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic nature. By simulating the atomic motions over time, MD can explore the conformational landscape, flexibility, and interactions of a molecule with its environment, such as a solvent or a biological receptor.

For this compound, the isopropyl group and its rotation relative to the pyrimidine ring are key conformational features. MD simulations could reveal the preferred orientations of this group and the energy barriers between different conformations. In studies of other complex molecules, MD simulations have been crucial in validating the stability of ligand-protein complexes derived from docking studies. researchgate.net For instance, the root-mean-square deviation (RMSD) analysis from an MD simulation can indicate whether a docked ligand remains stably bound within the active site of a protein over time. researchgate.net

In Silico Prediction of Reaction Pathways and Mechanistic Insights

Computational methods can be employed to predict the most likely pathways for chemical reactions and to elucidate their underlying mechanisms. By calculating the energies of reactants, transition states, and products, a detailed energy profile of a reaction can be constructed. This is invaluable for understanding reaction kinetics and for designing more efficient synthetic routes.

For this compound, a key reaction is the potential nucleophilic substitution of the chlorine atom at the 2-position of the pyrimidine ring. Computational studies on similar 2-chloropyrimidines could model the reaction with various nucleophiles to predict the activation energies and reaction rates. DFT calculations are often used for this purpose, as they provide a good balance between accuracy and computational cost for modeling reaction mechanisms.

Molecular Docking for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is central to drug discovery and involves scoring functions to estimate the binding affinity of the ligand-receptor complex.

A hypothetical docking study of this compound into a relevant kinase active site, for instance, would likely show hydrogen bonding between the pyrimidine ring nitrogens or the N-isopropylamino group and key amino acid residues in the binding pocket. The chlorine atom could also participate in halogen bonding or hydrophobic interactions. The results of such a study would be presented in a table summarizing binding energies and key interactions.

Hypothetical Molecular Docking Results

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Kinase X | -8.5 | MET123 (H-bond), LEU78 (hydrophobic) |

| Protease Y | -7.9 | ASP45 (H-bond), VAL99 (hydrophobic) |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling in Pyrimidinamine Design

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent molecules. 2D-QSAR models use descriptors calculated from the 2D structure, while 3D-QSAR methods also consider the 3D conformation of the molecules.

For a series of pyrimidinamine derivatives, a QSAR model could be developed to predict their activity against a particular biological target. Descriptors used in such models often include physicochemical properties like lipophilicity (logP), molecular weight, and topological polar surface area (TPSA), as well as electronic and steric parameters.

While a specific QSAR model for this compound is not published, we can look at its computed properties that would be relevant for such a model.

Computed Properties for this compound

| Property | Value |

|---|---|

| Molecular Weight | 171.628 g/mol guidechem.com |

| XLogP3-AA | 2.3 guidechem.com |

| Hydrogen Bond Donor Count | 1 guidechem.com |

| Hydrogen Bond Acceptor Count | 3 guidechem.com |

| Rotatable Bond Count | 2 guidechem.com |

| Topological Polar Surface Area | 37.8 Ų guidechem.com |

These descriptors can be used in a broader QSAR study of pyrimidinamine analogs to identify the structural features that are most important for a desired biological activity. nih.gov For example, a QSAR analysis of anti-malarial 2,4-diamino-pyrimidines indicated that lipophilicity was a key driver of activity. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 2 Chloro N Isopropyl 4 Pyrimidinamine Analogues

Impact of Substituent Modifications on Biological Efficacy and Selectivity

The biological activity of 2-Chloro-N-isopropyl-4-pyrimidinamine analogues can be significantly modulated by strategic modifications of its constituent chemical groups. These modifications influence the compound's interaction with biological targets, its physicochemical properties, and ultimately its therapeutic potential.

Role of the 2-Chloro Group as a Bioisostere and Modulator of Activity

The 2-chloro group on the pyrimidine (B1678525) ring plays a multifaceted role in the biological activity of these analogues. As an electron-withdrawing group, it enhances the electrophilicity of the carbon atom at the 2-position, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a key feature in the mechanism of action for certain covalent inhibitors, where the chloro group acts as a leaving group upon reaction with a nucleophilic residue, such as a cysteine, in the active site of a target protein. For instance, a series of 2,5-dichloropyrimidine (B52856) derivatives have been identified as covalent inhibitors of the C-terminal kinase domain (CTKD) of MSK1, where the 2-chloro moiety is displaced by a cysteine residue (Cys440). nih.gov

The chloro group can also serve as a bioisostere for other chemical moieties, allowing for the fine-tuning of a compound's properties. Bioisosteric replacement of the chloro group with other halogens or small functional groups can impact the compound's size, shape, electronics, and metabolic stability, thereby influencing its biological activity. For example, in the context of MSK1 inhibitors, replacing the 2-chloro group with a fluorine atom led to a 10-fold increase in potency, while a bromine substituent resulted in equipotent compounds. nih.gov Conversely, replacing the chloro group with non-electrophilic groups like methyl or methylthio can significantly reduce or abolish activity, highlighting the importance of the chloro group's electrophilic nature in this specific context. nih.gov

The position of the chloro group on the pyrimidine ring is also critical for its reactivity. The 2-position is activated by the adjacent nitrogen atoms of the pyrimidine ring, which can stabilize the negative charge in the Meisenheimer intermediate formed during nucleophilic attack. This inherent reactivity of 2-chloropyrimidines makes them valuable synthons in medicinal chemistry for the construction of diverse compound libraries.

Influence of the N-isopropyl Moiety on Receptor Binding and Lipophilicity

The N-isopropyl group attached to the amino function at the 4-position of the pyrimidine ring exerts a significant influence on both the receptor binding affinity and the lipophilicity of the molecule. The size, shape, and conformational flexibility of the isopropyl group can dictate the compound's fit within the binding pocket of a biological target.

In the context of kinase inhibitors, for example, the N-alkyl substituent often occupies a hydrophobic pocket in the ATP-binding site. The branched nature of the isopropyl group can provide a better steric fit and enhance van der Waals interactions compared to a linear alkyl chain, potentially leading to increased potency. However, the introduction of bulky alkyl groups can also lead to steric clashes, which would be detrimental to binding. The optimal size and shape of this substituent are therefore highly target-dependent.

Effects of Substituents at Other Pyrimidine Ring Positions on Biological Response

The introduction of substituents at other positions on the pyrimidine ring (positions 5 and 6) can dramatically alter the biological activity and selectivity of this compound analogues. These substituents can exert their effects through a combination of steric, electronic, and conformational influences.

Electron-donating or electron-withdrawing groups at these positions can modulate the reactivity of the 2-chloro group towards nucleophilic attack. For instance, an electron-donating group at the 6-position of a 2,4-dichloropyrimidine (B19661) can alter the regioselectivity of SNAr reactions, favoring substitution at the 2-position over the 4-position. This is a critical consideration in the synthesis of specifically substituted pyrimidine derivatives.

Furthermore, substituents at the 5- and 6-positions can directly interact with the biological target, forming additional hydrogen bonds, hydrophobic interactions, or other non-covalent interactions that can enhance binding affinity and selectivity. In the development of kinase inhibitors, for example, extending a substituent from the 6-position into a solvent-exposed region of the ATP-binding site can be a strategy to improve both potency and selectivity. nih.gov

The following table provides a hypothetical illustration of how different substituents on the pyrimidine ring could influence the biological activity of a series of 2-chloro-4-(isopropylamino)pyrimidine analogues against a generic kinase.

| Compound ID | R5-Substituent | R6-Substituent | Kinase IC50 (nM) |

| 1 | H | H | 250 |

| 2 | F | H | 150 |

| 3 | CH3 | H | 300 |

| 4 | H | OCH3 | 100 |

| 5 | H | Phenyl | 50 |

Stereochemical Aspects of Pyrimidinamine Bioactivity

Chirality can play a crucial role in the biological activity of drug molecules, as stereoisomers can exhibit different affinities for their biological targets, as well as different pharmacokinetic and toxicological profiles. nih.govnih.gov While this compound itself is not chiral, the introduction of chiral centers, for instance by modifying the N-isopropyl group or by introducing chiral substituents at other positions on the pyrimidine ring, can lead to stereoisomers with distinct biological activities.

The differential activity of enantiomers often arises from the three-dimensional arrangement of atoms, which dictates how the molecule interacts with the chiral environment of a biological target, such as an enzyme's active site or a receptor's binding pocket. One enantiomer may fit optimally into the binding site, allowing for favorable interactions, while the other may experience steric hindrance or be unable to form key interactions, resulting in lower or no activity.

For example, in a series of chiral amino-pyrimidine derivatives, the specific stereochemistry of the amino side chain was found to be critical for their biological effects. wjarr.com Although specific studies on the stereochemistry of this compound analogues are not extensively reported, it is a critical aspect to consider in the design of new, more potent, and selective therapeutic agents. The synthesis of single enantiomers can be a challenging but often necessary step in drug development to maximize therapeutic benefit and minimize potential side effects associated with the less active or inactive enantiomer.

Elucidation of Molecular Features Driving Reactivity and Solubility Profiles

The reactivity and solubility of this compound analogues are governed by a combination of their electronic and structural features. A thorough understanding of these features is essential for predicting the chemical behavior and pharmacokinetic properties of these compounds.

The reactivity of the 2-chloro group, as previously discussed, is a key feature of this class of compounds. Its susceptibility to nucleophilic attack is influenced by the electron-withdrawing nature of the pyrimidine ring nitrogens and the electronic effects of other substituents on the ring. Quantum chemical calculations can be employed to model the electron distribution in the molecule and predict the sites most prone to nucleophilic attack.

The planarity of the pyrimidine ring can also influence its reactivity and interaction with biological targets. X-ray crystal structure analysis of related compounds, such as 2-chloropyrimidin-4-amine, has shown that the pyrimidine ring is nearly planar. researchgate.net The introduction of bulky substituents, including the N-isopropyl group, could potentially induce some deviation from planarity, which might affect its binding characteristics.

The following table provides a summary of key physicochemical properties for this compound and a hypothetical analogue with an added hydroxyl group to illustrate the impact on solubility.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP | Predicted Aqueous Solubility |

| This compound | C7H10ClN3 | 171.63 | 2.1 | Low |

| 2-Chloro-5-hydroxy-N-isopropyl-4-pyrimidinamine | C7H10ClN3O | 187.63 | 1.5 | Moderate |

Applications of 2 Chloro N Isopropyl 4 Pyrimidinamine and Its Derivatives in Medicinal Chemistry

Anticancer Agents and Enzyme Inhibitors

Derivatives of the 2-chloro-4-aminopyrimidine core structure have demonstrated significant potential in oncology through various mechanisms, including the inhibition of critical cell cycle enzymes and the modulation of pathways essential for cancer cell survival and proliferation.

The dysregulation of cyclin-dependent kinases (CDKs), a family of protein kinases essential for controlling the cell cycle, is a hallmark of many cancers. lookchem.com Consequently, CDK inhibitors have emerged as a significant class of anticancer therapeutics. lookchem.com The 2-chloro-N-isopropyl-4-pyrimidinamine scaffold has been instrumental in developing potent CDK inhibitors.

In the pursuit of new treatments for cancer, researchers have identified that targeting CDK4 and CDK6 is an effective therapeutic strategy. lookchem.com Structure-activity relationship (SAR) analysis of a series of pyrimidine-based inhibitors revealed that the N-isopropyl substitution on the imidazole (B134444) ring, as seen in compound 16a , was a key determinant of activity against CDK4/6. lookchem.com Further research into pyrrolo[2,3-d]pyrimidine derivatives led to the development of compounds with significant anti-proliferative activity. For instance, compound 2g from this series demonstrated potent inhibition of cancer cell proliferation by preventing the phosphorylation of the retinoblastoma (Rb) protein and inducing apoptosis through the downregulation of proteins downstream of CDK9. Interestingly, while compound 2g was a less potent CDK4 inhibitor than the approved drug ribociclib (B560063), it showed significantly stronger inhibitory activity against CDK9 and exhibited 20-fold higher anti-proliferative activity in MIA PaCa-2 pancreatic cancer cells.

| Compound | Target CDK(s) | Key Research Finding |

| 16a | CDK4/6 | N-isopropyl substitution was found to be favorable for CDK4/6 inhibitory activity. lookchem.com |

| 2g | CDK4, CDK9 | Exhibited 20-fold higher in vitro anti-proliferative activity than ribociclib in MIA PaCa-2 cells, attributed to potent CDK9 inhibition. |

| Ribociclib | CDK4 | Used as a comparator; found to be a more potent CDK4 inhibitor but less effective against MIA PaCa-2 cell proliferation compared to compound 2g. |

Targeting the machinery of DNA synthesis and replication is a classic and effective strategy in cancer chemotherapy. Derivatives of chloropyrimidine have been investigated for their ability to interact with DNA and inhibit key enzymes involved in tumor growth and vascularization.

A series of quinazoline-based pyrimidodiazepines, synthesized from 2-chloro-4-anilinoquinazoline chalcones, were evaluated for their anticancer activity. researchgate.net DNA binding studies revealed that these compounds interact with calf thymus DNA. researchgate.net Specifically, compound 16c , a pyrimidodiazepine derivative, is thought to exert its cytotoxic effects through a mechanism involving DNA binding, similar to the action of the alkylating agent lomustine. researchgate.net This compound demonstrated potent cytotoxic activity, being 10.0-fold more potent than the standard anticancer agent doxorubicin (B1662922) against ten different cancer cell lines. researchgate.net Another compound from the study, 14g , was found to interact with DNA via intercalation. researchgate.net Beyond direct DNA interaction, some 4-anilinoquinazoline (B1210976) derivatives can also target receptor tyrosine kinases like EGFR and VEGFR-2, which are crucial for signaling pathways that drive cell proliferation and angiogenesis. researchgate.net

| Compound | Proposed Mechanism of Action | Notable Activity |

| 16c | DNA groove binding, similar to lomustine. researchgate.net | Showed cytotoxic activity 10.0-fold higher than doxorubicin against ten cancer cell lines. researchgate.net |

| 14g | DNA intercalation. researchgate.net | Displayed high antiproliferative activity (GI50 values 0.622–1.81 μM) against leukemia, colon cancer, melanoma, and breast cancer cell lines. researchgate.net |

| Lomustine | DNA binding agent. researchgate.net | Mechanism of action was found to be similar to that of compound 16c in a COMPARE analysis. researchgate.net |

N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of signaling lipids that includes the endocannabinoid anandamide. tandfonline.com Inhibition of this enzyme offers a potential therapeutic avenue for modulating various physiological and pathological processes. While extensive research has led to the discovery of NAPE-PLD inhibitors, such as the quinazoline (B50416) sulfonamide derivative ARN19874 and the CNS-active inhibitor LEI-401 , a specific examination of this compound derivatives for this target is not prominently featured in the reviewed literature. tandfonline.comresearchgate.netmdpi.com The identified inhibitors belong to different chemical classes, and further research would be required to explore the potential of the chloropyrimidine scaffold in this area.

The transcriptional repressor B-cell lymphoma 6 (BCL6) is a crucial driver in the pathogenesis of certain cancers, particularly diffuse large B-cell lymphoma (DLBCL), making it an attractive therapeutic target. nih.gov The disruption of the protein-protein interaction between BCL6 and its co-repressors is a key strategy for inhibiting lymphoma cell growth. nih.gov

A significant breakthrough in this area involved the discovery of benzimidazolone-based BCL6 inhibitors that were found to induce the degradation of the BCL6 protein. nih.gov Optimization of this series led to compound CCT369260 , which incorporates a 5-chloro-2-((3R,5S)-4,4-difluoro-3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl)amino moiety. nih.gov This derivative of 2-chloro-4-aminopyrimidine demonstrated the ability to reduce BCL6 levels in a lymphoma xenograft mouse model following oral administration, highlighting the successful application of this scaffold in developing targeted protein degraders for cancer therapy. nih.gov Another potent degrader from the series, 27e (CCT369900) , also featured the substituted chloropyrimidine core and exhibited potent and complete (>85%) BCL6 degradation. nih.gov

| Compound | Chemical Feature | Key Activity |

| CCT369260 | Contains a 5-chloro-2-(piperidin-1-yl)pyrimidin-4-yl)amino moiety. nih.gov | Reduces BCL6 levels in a lymphoma xenograft mouse model after oral dosing. nih.gov |

| 27e (CCT369900) | Contains a 5-chloro-2-(piperidin-1-yl)pyrimidin-4-yl)amino moiety with a 4,4-difluoro substitution on the piperidine. nih.gov | Achieved potent and full (>85%) degradation of BCL6 protein. nih.gov |

Antiviral and Antimicrobial Activities

The structural versatility of pyrimidine (B1678525) derivatives has made them a rich source of antimicrobial and antiviral agents. The introduction of a chlorine atom and other substituents onto the pyrimidine ring can significantly influence biological activity.

In the antiviral domain, 6-alkoxy- and 6-alkylthiopyrimidine derivatives have been synthesized and evaluated. ucl.ac.uk Acyclic nucleoside phosphonates containing a 6-[2-(phosphonomethoxy)ethoxy]pyrimidine moiety showed inhibitory activity against a range of viruses, including herpesviruses (HSV-1, HSV-2, VZV, CMV) and retroviruses like HIV-1 and HIV-2. ucl.ac.uk The (R)-enantiomer of 2,4-diamino-6-[2-(phosphonomethoxy)propoxy]pyrimidine was found to be the active antiviral agent, while its (S)-enantiomer was inactive. ucl.ac.uk

The chloropyrimidine scaffold is a key building block for various antimicrobial agents. researchgate.net Studies on 4-chloropyrimidine (B154816) derivatives with substitutions at the C2 and C6 positions have shown that these modifications greatly influence antitubercular activity. researchgate.net For instance, pyrimidine-tethered benzothiazole (B30560) derivatives have been developed as novel agents against multi- and extensively drug-resistant Mycobacterium tuberculosis. nih.gov In one series, the N-benzyl substituted derivative 5c demonstrated the highest antitubercular activity, with a Minimum Inhibitory Concentration (MIC) of 0.24 µg/mL. nih.gov Other research has shown that 4-chloropyrimidine derivatives can be converted into 4-piperazino derivatives, such as compound 12a , which displayed marked antibacterial activity, particularly against Gram-positive bacteria. researchgate.net Furthermore, organoselenium compounds featuring a chloropyrimidine intermediate (189 ) have been synthesized and tested, with some derivatives showing moderate to significant activity against bacteria like B. cereus and S. aureus. tandfonline.com

| Compound Class/Derivative | Type of Activity | Target Organism/Virus |

| 6-[2-(Phosphonomethoxy)ethoxy]pyrimidines | Antiviral | Herpesviruses, Retroviruses (HIV-1, HIV-2). ucl.ac.uk |

| (R)-2,4-diamino-6-[2-(phosphonomethoxy)propoxy]pyrimidine | Antiviral | Herpesviruses, Retroviruses. ucl.ac.uk |

| N-benzyl pyrimidine-benzothiazole hybrid (5c) | Antitubercular | Mycobacterium tuberculosis. nih.gov |

| 4-piperazino pyrimidine derivative (12a) | Antibacterial | Gram-positive bacteria. researchgate.net |

| Organoselenium chloropyrimidine derivative (189) | Antibacterial | B. cereus, S. aureus. tandfonline.com |

Receptor Agonist and Antagonist Studies (e.g., Histamine (B1213489) H3 Receptor)

The histamine H3 receptor (H3R) is a G-protein coupled receptor primarily expressed in the central nervous system that modulates the release of histamine and other neurotransmitters. googleapis.com As such, H3R antagonists and inverse agonists are of significant interest for treating various CNS disorders, including Alzheimer's disease and ADHD. googleapis.com The chloropyrimidine moiety has been utilized as a key structural component in the synthesis of novel H3R ligands.

Research into novel H3-receptor antagonists has used 2-chloropyrimidine (B141910) as a starting material. ucl.ac.uk In one synthetic approach, 2-chloropyrimidine was reacted with histamine or its analogues to create new derivatives where the primary amine of histamine is coupled to the pyrimidine ring via aromatic nucleophilic substitution. ucl.ac.uk This strategy aimed to develop new antagonists by modifying the structure of known ligands like thioperamide. ucl.ac.uk Patents also describe the use of 2-chloropyrimidine in the synthesis of non-imidazole alkylamines intended as histamine H3-receptor ligands. While these studies focus on the broader class of chloropyrimidines as synthetic intermediates, they underscore the value of this scaffold in generating molecules that target the histamine H3 receptor.

Utility as Key Pharmaceutical Intermediates and Lead Compounds in Drug Discovery

This compound, with the chemical formula C7H10ClN3, belongs to the class of 2-chloropyrimidine compounds. alfa-chemistry.com This class of molecules is recognized for its significant role as a versatile building block in the synthesis of more complex chemical entities. The reactivity of the chlorine atom at the 2-position of the pyrimidine ring allows for nucleophilic substitution, enabling the introduction of various functional groups and the construction of diverse molecular architectures. This property makes 2-chloropyrimidine derivatives, including this compound, valuable as key pharmaceutical intermediates. google.com

The 2-chloropyrimidine scaffold is a common feature in numerous compounds developed during drug discovery programs. For instance, various derivatives serve as crucial intermediates in the synthesis of a range of pharmaceutical agents. The utility of this structural motif is highlighted by its presence in the synthetic pathways of drugs targeting different therapeutic areas.

Below is a table detailing examples of 2-chloropyrimidine derivatives and their application as intermediates in the production of specific drugs.

| Intermediate Compound | Application (Used in the synthesis of) |

| 2-chloro-N-(2-cyclopropylamino-4-methyl-3-pyridine carboxamide) | Nevirapine cphi-online.com |

| 2-Chloromethyl-4-(2,2,2-trifluoroethoxy) pyridine (B92270) hydrochloride | Lansoprazole cphi-online.com |

| 2-chloromethyl-4,(2-methoxy propoxy)-3-methyl pyridine hydrochloride | Rabeprazole cphi-online.com |

| 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride | Omeprazole cphi-online.com |

Beyond their role as intermediates, substituted pyrimidines are frequently investigated as lead compounds in the quest for new therapeutic agents. A lead compound is a chemical starting point that has pharmacological or biological activity and can be chemically modified to improve its potency, selectivity, or pharmacokinetic parameters. Derivatives of 2-chloropyrimidine have been identified as lead compounds for developing novel anticancer agents. evitachem.com For example, research has shown that certain derivatives exhibit potent activity against non-small cell lung cancer through the inhibition of specific enzymes involved in cancer cell proliferation. The structural features of these compounds, including the pyrimidine core, are crucial for their biological activity and make them attractive candidates for further development in medicinal chemistry. evitachem.com

Pharmacological Mechanism of Action Studies at the Molecular Level

A prominent example of a pharmacological mechanism involves the inhibition of protein kinases. One such derivative, 2-({5-CHLORO-2-[(2-METHOXY-4-MORPHOLIN-4-YLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)-N-METHYLBENZAMIDE, functions as an inhibitor of Focal Adhesion Kinase (FAK). drugbank.com FAK is a non-receptor protein-tyrosine kinase that plays a critical role in regulating fundamental cellular processes such as cell migration, adhesion, spreading, and proliferation. drugbank.com By inhibiting FAK, this compound can disrupt the signaling pathways that contribute to the growth and spread of cancer cells, making it a potential therapeutic agent for pancreatic cancer. drugbank.com

In other studies, novel 2-amino-4-chloro-pyrimidine derivatives have been synthesized and evaluated for their anticancer properties. The cytotoxic activity of these compounds was tested against human colorectal carcinoma (HCT116) and breast cancer (MCF7) cell lines. The results, presented in the table below, demonstrate varying degrees of efficacy, with compound 6 showing the highest activity against both cell lines. nih.gov

In Vitro Anticancer Activity of 2-amino-4-chloro-pyrimidine Derivatives

| Compound | EC50 on HCT116 (µM) | EC50 on MCF7 (µM) |

|---|---|---|

| 1 | >100 | >100 |

| 2 | >100 | >100 |

| 3 | >100 | >100 |

| 4 | 98.34 ± 1.25 | 96.48 ± 1.32 |

| 5 | 94.16 ± 1.19 | 93.84 ± 1.24 |

| 6 | 89.24 ± 1.36 | 89.37 ± 1.17 |

| 7 | 91.38 ± 1.28 | 90.76 ± 1.21 |

Data sourced from a study on microwave-assisted synthesis of pyrimidine derivatives. nih.gov

To elucidate the potential molecular mechanism behind such activities, computational studies are often employed. Molecular docking simulations were performed on these 2-amino-4-chloro-pyrimidine derivatives to predict their binding affinity to the main protease (3CLpro) of the SARS-CoV-2 virus, a key enzyme for viral replication. nih.gov The results indicated that most of the synthesized compounds had a strong affinity for the enzyme's active site. nih.gov Compound 6 , which also showed the best anticancer activity, exhibited the highest binding energy, suggesting a strong potential for inhibition. nih.gov

Molecular Docking Results of Pyrimidine Derivatives Against SARS-CoV-2 Main Protease (PDB ID: 6LU7)

| Compound | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) |

|---|---|---|

| 1 | -7.21 | 5.25 |

| 2 | -7.43 | 3.59 |

| 3 | -7.15 | 5.92 |

| 4 | -7.89 | 1.69 |

| 5 | -7.94 | 1.54 |

| 6 | -8.12 | 1.11 |

| 7 | -7.99 | 1.41 |

Data sourced from a computational study on pyrimidine derivatives. nih.gov

These findings underscore how the 2-chloropyrimidine framework serves as a foundation for molecules designed to interact with specific enzymatic targets. The mechanism of action is rooted in the ability of these compounds to bind to and inhibit the function of proteins that are critical for the progression of diseases like cancer or viral infections. drugbank.comnih.gov

Applications of 2 Chloro N Isopropyl 4 Pyrimidinamine and Its Derivatives in Agrochemicals

Fungicidal Activity and Structure-Fungicidal Activity Relationships

Derivatives of pyrimidine (B1678525) are well-established for their potent fungicidal properties, with several commercial fungicides based on this heterocyclic structure. nih.gov Research into analogs of 2-Chloro-N-isopropyl-4-pyrimidinamine has revealed significant potential for controlling various plant diseases caused by fungi.

Pyrimidine derivatives have demonstrated broad-spectrum fungicidal activity against a variety of economically important phytopathogenic fungi. For instance, certain novel pyrimidine derivatives have been synthesized and tested in vitro against fourteen different phytopathogenic fungi, with many of the compounds showing significant fungicidal effects. nih.gov

Studies have shown that the efficacy of these compounds is highly dependent on their specific chemical structure. For example, in a study of arylpyrazole pyrimidine ether derivatives, compound 7 (structure not fully specified) showed an EC50 of 1.22 mg/L against cucumber downy mildew (Pseudoperonospora cubensis), a level of bioactivity significantly higher than the commercial fungicides diflumetorim (B165605) and flumorph. nih.govacs.org Similarly, fenclorim derivatives have shown excellent activity; one such derivative, N-(4,6-dichloropyrimidine-2-yl) benzamide, was more effective than the commercial fungicide pyrimethanil (B132214) against Sclerotinia sclerotiorum and Fusarium oxysporum. mdpi.com Another fenclorim derivative, compound 6 , also displayed superior activity against Botrytis cinerea compared to pyrimethanil in vivo. mdpi.com

The following table summarizes the fungicidal efficacy of selected pyrimidine derivatives against various phytopathogenic fungi.

| Compound/Derivative | Target Fungus | Efficacy (EC50 or Inhibition %) | Reference |

|---|---|---|---|

| Arylpyrazole Pyrimidine Ether (Compound 7) | Pseudoperonospora cubensis (cucumber downy mildew) | 1.22 mg/L | nih.govacs.org |

| N-(4,6-dichloropyrimidine-2-yl) benzamide | Sclerotinia sclerotiorum | IC50 = 1.23 mg/L | mdpi.com |

| N-(4,6-dichloropyrimidine-2-yl) benzamide | Fusarium oxysporum | IC50 = 9.97 mg/L | mdpi.com |